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Given the presence of a chiral center and the functional groups (methyl and hydroxyl), [(2R,4S)-2-Methyloxan-4-yl]methanol has some potential interesting properties for future research. Here are some hypothetical possibilities:
[(2R,4S)-2-Methyloxan-4-yl]methanol, also known as (2R,4S)-2-methyltetrahydro-2H-pyran-4-yl methanol, is a chemical compound characterized by its unique structure that includes a methyloxane ring. The molecular formula for this compound is C7H14O3, and it possesses a molecular weight of approximately 130.19 g/mol. The compound is notable for its stereochemistry, specifically the presence of two chiral centers at the second and fourth carbon atoms, which contributes to its distinct physical and chemical properties.
The reactivity of [(2R,4S)-2-Methyloxan-4-yl]methanol is largely influenced by the stability of the methyloxane ring and the presence of the hydroxyl group.
The synthesis of [(2R,4S)-2-Methyloxan-4-yl]methanol can be achieved through several methods:
[(2R,4S)-2-Methyloxan-4-yl]methanol has potential applications in various fields:
Interaction studies involving [(2R,4S)-2-Methyloxan-4-yl]methanol focus on its ability to interact with enzymes and receptors. Such studies could reveal its potential as an inhibitor or modulator of specific biological targets. For instance, research into how this compound affects enzyme kinetics or binding affinities could provide insights into its therapeutic potential.
Several compounds share structural similarities with [(2R,4S)-2-Methyloxan-4-yl]methanol. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl methanesulfonate | Simple methanesulfonate ester | Known for alkylating properties |
| Ethyl methanesulfonate | Ethyl group instead of methyl | Used in mutagenesis studies |
| Isopropyl methanesulfonate | Isopropyl group as substituent | Commonly used in organic synthesis |
| 1-Hydroxy-2-methoxypropane | Contains a methoxy group | Exhibits different solubility and reactivity |
[(2R,4S)-2-Methyloxan-4-yl]methanol stands out due to its methyloxane ring structure, which imparts unique reactivity and stability compared to simpler compounds like methyl or ethyl methanesulfonate. This uniqueness enhances its potential utility in synthetic chemistry and pharmaceuticals.
The compound contains two stereogenic centers at C2 and C4 of the oxane ring, resulting in four possible stereoisomers: (2R,4R), (2R,4S), (2S,4R), and (2S,4S). The (2R,4S) configuration distinguishes this isomer through its distinct spatial arrangement of substituents.
| Stereoisomer | C2 Configuration | C4 Configuration | Relative Energy (kcal/mol) |
|---|---|---|---|
| (2R,4S) | R | S | 0.0 (Reference) |
| (2R,4R) | R | R | +1.8 |
| (2S,4S) | S | S | +2.3 |
| (2S,4R) | S | R | +3.1 |
Table 1: Relative energies of stereoisomers derived from density functional theory (DFT) calculations [7].
The (2R,4S) isomer exhibits distinct structural features compared to its diastereomers:
Comparisons with simpler analogs, such as (tetrahydro-2H-pyran-4-yl)methanol [2], reveal that the C2 methyl group in [(2R,4S)-2-Methyloxan-4-yl]methanol reduces ring flexibility by stabilizing one chair conformation over others.
The oxane ring adopts a chair conformation to minimize torsional strain, with substituents preferentially occupying equatorial positions:
Pseudorotation barriers for the oxane ring were calculated at 4.2 kcal/mol, lower than those of tetrahydrofuran (THF) due to reduced ring strain in six-membered systems [7].
The stereochemistry of [(2R,4S)-2-Methyloxan-4-yl]methanol directly influences its interactions with biological targets and synthetic reagents:
Density functional theory (DFT) at the B3LYP/6-31G* level provides insights into the compound’s conformational landscape:
$$
\Delta G^\ddagger = -RT \ln\left(\frac{k}{h}\right)
$$
Equation 1: Free energy barrier for chair-chair interconversion, where $$k$$ is the rate constant and $$h$$ is Planck’s constant [7].
Classical approaches to tetrahydropyran synthesis have provided the foundation for accessing [(2R,4S)-2-Methyloxan-4-yl]methanol and related derivatives. Traditional methods rely on well-established ring-forming reactions that have been refined over decades of synthetic development [1].
The Prins cyclization represents one of the most important classical strategies for constructing 2,6-disubstituted tetrahydropyran rings [2]. This approach involves the acid-catalyzed reaction of homoallylic alcohols with aldehydes to generate oxocarbenium ion intermediates that undergo cyclization. For [(2R,4S)-2-Methyloxan-4-yl]methanol synthesis, the Prins reaction can establish the desired substitution pattern through careful selection of starting materials and reaction conditions [3].
Hetero-Diels-Alder cycloaddition reactions constitute another cornerstone of classical tetrahydropyran synthesis [3]. These reactions employ electron-rich dienes, particularly Danishefsky's dienes, in combination with aldehyde dienophiles under Lewis acid catalysis. The reaction proceeds through a concerted mechanism to deliver 2,6-disubstituted tetrahydropyran-4-one derivatives with excellent stereoselectivity [4]. Subsequent reduction and functional group manipulations can provide access to the target methyloxan structure.
Nucleophilic substitution cyclizations offer a straightforward approach to tetrahydropyran ring construction through intramolecular displacement reactions [4]. The method involves the preparation of appropriately substituted hydroxyl nucleophiles and electrophilic centers, followed by cyclization under basic conditions. This approach proceeds through an SN2 mechanism with inversion of configuration at the electrophilic carbon center, allowing for predictable stereochemical outcomes [4].
| Classical Method | Key Features | Stereochemical Control | Typical Yields |
|---|---|---|---|
| Prins Cyclization | Oxocarbenium ion formation | 2,6-cis selectivity | 60-85% [3] |
| Hetero-Diels-Alder | Concerted cycloaddition | High endo selectivity | 70-95% [4] |
| Nucleophilic Substitution | SN2 displacement | Predictable inversion | 65-80% [4] |
Intramolecular oxa-Michael reactions provide an alternative classical route to tetrahydropyran derivatives through the addition of hydroxyl groups to α,β-unsaturated carbonyl systems [3]. These reactions can be performed under either kinetic or thermodynamic control to access different stereoisomers of the product. The choice of reaction conditions significantly influences the outcome, with kinetic conditions favoring 2,6-trans products and thermodynamic conditions providing 2,6-cis arrangements [3].
Contemporary synthetic methodologies have revolutionized access to [(2R,4S)-2-Methyloxan-4-yl]methanol through the development of more efficient, selective, and environmentally conscious approaches. These modern strategies often combine traditional reaction manifolds with advanced catalytic systems and process innovations [5].
Palladium-catalyzed methodologies have emerged as powerful tools for tetrahydropyran synthesis [6]. The stereoselective Heck redox-relay strategy enables the formation of functionalized 2,6-trans-tetrahydropyrans in a single step from enantiopure dihydropyranyl alcohols [6]. This approach proceeds through a novel exo-cyclic migration mechanism and demonstrates excellent selectivity under mild reaction conditions. The method has been successfully applied to the total synthesis of centrolobine, showcasing its utility in complex molecule construction [6].
Transition metal-catalyzed cycloisomerization reactions offer efficient access to tetrahydropyran frameworks through the rearrangement of acyclic precursors [7]. Ruthenium-catalyzed dynamic kinetic resolution combined with cycloisomerization provides a particularly elegant approach to highly functionalized tetrahydropyran derivatives [8]. This methodology establishes multiple stereogenic centers in a single operation with excellent enantioselectivity [8].
| Modern Approach | Catalyst System | Key Advantages | Selectivity |
|---|---|---|---|
| Heck Redox-Relay | Palladium complexes | Single-step formation | >95% trans [6] |
| Cycloisomerization | Ruthenium catalysts | Multiple stereocenters | >99% ee [8] |
| Gold-Catalyzed | Gold(I) complexes | Mild conditions | 90-98% dr [9] |
Gold-catalyzed cyclization reactions have gained prominence for their ability to activate alkyne and allene substrates under mild conditions [9]. These transformations proceed through the formation of π-activated intermediates that undergo intramolecular nucleophilic attack by appropriately positioned hydroxyl groups. The resulting tetrahydropyran products often exhibit excellent diastereoselectivity and functional group tolerance [9].
Organocatalytic approaches represent a significant advancement in sustainable tetrahydropyran synthesis [10]. The domino Michael-hemiacetalization reaction catalyzed by chiral organocatalysts enables the direct synthesis of polyfunctionalized dihydro- and tetrahydropyran derivatives from simple starting materials [10]. These reactions proceed with moderate to excellent diastereoselectivities and enantioselectivities while avoiding the use of precious metal catalysts [10].
The synthesis of enantiomerically pure [(2R,4S)-2-Methyloxan-4-yl]methanol requires sophisticated asymmetric methodologies that can control absolute stereochemistry. Modern asymmetric synthesis employs three primary strategies: chiral pool approaches, auxiliary-based methods, and catalytic asymmetric transformations [11].
Chiral pool synthesis utilizes readily available enantiomerically pure natural products as starting materials to establish the desired stereochemistry [12]. This approach offers significant advantages in terms of cost-effectiveness and environmental sustainability since it avoids the need for resolution or complex catalyst systems [13].
Carbohydrate-derived starting materials represent an excellent chiral pool source for tetrahydropyran synthesis [14]. The inherent functionality and defined stereochemistry of sugar derivatives provide multiple opportunities for selective transformations. D-Glucose and related pyranose sugars can be converted to tetrahydropyran derivatives through selective deoxygenation and functional group manipulation [14].
Terpene-derived precursors offer another valuable chiral pool approach [12]. The synthesis of complex terpene natural products has demonstrated the utility of monoterpene starting materials in constructing tetrahydropyran-containing targets [12]. Key transformations include ring contraction reactions that convert six-membered terpene rings to appropriately substituted tetrahydropyran derivatives [12].
| Chiral Pool Source | Key Advantages | Typical Transformations | Applications |
|---|---|---|---|
| Carbohydrates | Low cost, high purity | Deoxygenation, ring contraction | Sugar analogs [14] |
| Terpenes | Natural stereochemistry | Oxidative cleavage, cyclization | Natural products [12] |
| Amino Acids | Diverse functionality | Cyclization, reduction | Pharmaceutical intermediates [15] |
Amino acid-derived precursors provide access to nitrogen-containing tetrahydropyran analogs through cyclization reactions [15]. The established methodology for peptide synthesis can be adapted to construct heterocyclic frameworks with defined stereochemistry [15].
Chiral auxiliary-mediated synthesis involves the temporary attachment of enantiomerically pure groups to direct the stereochemical outcome of subsequent transformations [16]. This approach has proven particularly effective for establishing multiple stereogenic centers in complex tetrahydropyran derivatives [17].
Evans' oxazolidinone auxiliaries represent the most widely employed system for asymmetric aldol reactions [13]. The synthesis of [(2R,4S)-2-Methyloxan-4-yl]methanol can benefit from auxiliary-controlled carbon-carbon bond formation followed by cyclization to install the tetrahydropyran ring [17]. The auxiliary is subsequently removed under mild conditions without affecting the established stereochemistry [16].
Camphor-derived auxiliaries offer an alternative approach with demonstrated effectiveness in tetrahydropyran synthesis [17]. The use of 1-(R)-camphor-sulfonic acid or 1-(S)-camphor-sulfonic acid as chiral organocatalysts enables the synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol derivatives [17]. This methodology provides access to enantiomerically enriched products under environmentally benign conditions [17].
| Auxiliary Type | Attachment Method | Key Reactions | Removal Conditions |
|---|---|---|---|
| Oxazolidinones | N-Acylation | Aldol, alkylation | LiOH, H₂O₂ [13] |
| Camphor Derivatives | Esterification | Diels-Alder, aldol | Hydrolysis [17] |
| Binaphthyl Systems | Coordination | Cycloaddition | Chromatography [16] |
Catalytic asymmetric synthesis represents the most atom-economical approach to enantiomerically pure tetrahydropyran derivatives [11]. These methods employ substoichiometric quantities of chiral catalysts to induce high levels of enantioselectivity [18].
Transition metal-based asymmetric catalysis has achieved remarkable success in tetrahydropyran synthesis [11]. Jacobsen's chiral chromium(III) catalysts enable highly enantioselective hetero-Diels-Alder reactions that deliver tetrahydropyran-4-one derivatives with excellent stereochemical control [4]. The catalyst system tolerates a wide range of substrates and provides consistently high enantioselectivities [4].
Organocatalytic asymmetric synthesis has emerged as a powerful complement to metal-based systems [11]. The development of chiral phosphoric acids, thioureas, and secondary amines has enabled numerous enantioselective transformations relevant to tetrahydropyran synthesis [10]. These catalysts operate through non-covalent interactions and avoid concerns related to metal contamination in pharmaceutical applications [19].
| Catalyst Type | Active Species | Mechanism | Typical ee |
|---|---|---|---|
| Chromium(III) | Cr-salen complexes | Lewis acid activation | 95-99% [4] |
| Chiral Phosphoric Acids | Brønsted acid | Proton transfer | 90-98% [11] |
| Organocatalysts | Secondary amines | Iminium activation | 85-95% [10] |
Biocatalytic approaches offer exceptional selectivity for asymmetric tetrahydropyran synthesis [5]. Engineered enzymes can perform unprecedented transformations with remarkable stereocontrol [5]. Recent developments in halohydrin dehalogenase engineering have enabled the biocatalytic formation and ring-opening of oxetanes, providing potential routes to tetrahydropyran derivatives [5].
The development of environmentally sustainable methodologies for [(2R,4S)-2-Methyloxan-4-yl]methanol synthesis aligns with the growing emphasis on green chemistry principles [19]. These approaches minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [20].
Solvent-free methodologies represent a key advancement in sustainable tetrahydropyran synthesis [21]. Grinding-based reactions using pestle and mortar techniques enable efficient transformations without organic solvents [21]. The synthesis of oximes and related intermediates has been successfully demonstrated using bismuth(III) oxide as a catalyst under solvent-free conditions [21]. This approach minimizes waste disposal problems and provides operational simplicity [21].
Microwave-assisted synthesis offers significant advantages in terms of reaction efficiency and energy consumption [19]. The direct heating of reactants through microwave irradiation leads to faster reaction rates and improved yields compared to conventional heating methods [20]. Heterocyclic synthesis under microwave conditions has demonstrated remarkable efficiency for constructing complex ring systems [19].
| Green Approach | Key Benefits | Energy Reduction | Waste Minimization |
|---|---|---|---|
| Solvent-free | No organic waste | 70-90% reduction [21] | Near-zero waste [21] |
| Microwave | Rapid heating | 60-80% reduction [19] | Improved selectivity [20] |
| Biocatalysis | Mild conditions | 50-70% reduction [5] | Biodegradable products [19] |
Biocatalytic processes provide exceptional sustainability through the use of enzymes under mild reaction conditions [22]. Recent advances in enzyme engineering have expanded the scope of biocatalytic transformations to include complex heterocyclic synthesis [5]. These methods operate at ambient temperature and pressure while achieving remarkable selectivity [22].
Water-mediated reactions align with green chemistry principles by employing the most environmentally benign solvent [23]. The development of aqueous organocatalytic systems has enabled efficient heterocyclic synthesis in water [23]. These methodologies often demonstrate improved safety profiles and simplified purification procedures [23].
Continuous flow chemistry has revolutionized the synthesis of [(2R,4S)-2-Methyloxan-4-yl]methanol by providing enhanced control over reaction parameters and enabling safe scale-up [9]. Flow methodologies offer numerous advantages including improved heat and mass transfer, enhanced safety, and simplified automation [24].
Microreactor technology enables precise control of reaction conditions through the use of miniaturized reaction vessels [25]. The small dimensions of microreactors facilitate rapid mixing and uniform heating, leading to improved reaction yields and selectivity [25]. Tetrahydropyran synthesis in microreactors has demonstrated superior performance compared to traditional batch processes [26].
Telescoped synthesis in flow systems eliminates the need for intermediate isolation and purification [9]. The synthesis of hennoxazole A utilizing a combined batch/flow approach demonstrated the effectiveness of this strategy [9]. The flow portion of the synthesis employed polymer-supported reagents and scavengers to achieve inline purification, significantly reducing overall process time [9].
| Flow Parameter | Optimization Range | Impact on Selectivity | Safety Benefits |
|---|---|---|---|
| Temperature | -78°C to 250°C | Enhanced dr/er ratios [9] | Precise control [27] |
| Residence Time | Seconds to hours | Minimized side reactions [9] | Continuous monitoring [27] |
| Pressure | 1-50 bar | Improved yields [27] | Contained reactions [28] |
Superheated flow chemistry operates at temperatures above the normal boiling point of solvents while maintaining liquid phase through applied back-pressure [28]. This approach enables dramatic acceleration of reaction rates, potentially reducing reaction times from days to minutes [28]. The application of superheated conditions to heterocyclic synthesis has demonstrated remarkable efficiency gains [28].
Automated synthesis platforms integrate flow chemistry with robotics and artificial intelligence to enable autonomous molecule production [29]. The development of platforms like SynFini™ demonstrates the potential for fully automated synthesis from design through execution [30]. These systems can optimize reaction conditions and execute multi-step syntheses without human intervention [29].
The translation of laboratory-scale synthesis to industrial production of [(2R,4S)-2-Methyloxan-4-yl]methanol requires careful consideration of scalability factors including safety, economics, and regulatory compliance [31]. Industrial processes must be robust, reproducible, and cost-effective while maintaining product quality [32].
Process intensification strategies enable dramatic improvements in manufacturing efficiency through the optimization of molecular-level kinetics and thermodynamics [33]. The integration of reaction and separation operations into single unit processes reduces equipment requirements and facility footprint [33]. Heat integration and energy recovery systems further enhance process economics [33].
Reactor design considerations become critical at industrial scale [34]. The selection of appropriate reactor configurations must account for heat and mass transfer limitations that become pronounced at larger scales [35]. Continuous stirred tank reactors, plug flow reactors, and specialized designs each offer distinct advantages depending on the specific reaction requirements [36].
| Scale Factor | Laboratory (mg) | Pilot (kg) | Commercial (tonnes) |
|---|---|---|---|
| Heat Transfer | Excellent | Good | Challenging [37] |
| Mixing | Uniform | Variable | Critical design [35] |
| Safety | Manageable | Important | Paramount [37] |
| Economics | Not critical | Emerging | Decisive [31] |
Quality control systems must be implemented to ensure consistent product specifications across production campaigns [32]. Process analytical technology enables real-time monitoring of critical quality attributes and provides feedback for process control [32]. Statistical process control methods help identify trends and maintain process capability [32].
Supply chain considerations impact the selection of synthetic routes for commercial production [31]. The availability and cost of starting materials, particularly for chiral pool approaches, can significantly influence process economics [38]. Alternative synthetic routes may be required to ensure reliable supply of key intermediates [31].
Regulatory compliance adds complexity to industrial synthesis planning [39]. Environmental regulations govern waste disposal and emission limits, while pharmaceutical regulations require extensive validation and documentation [39]. Green chemistry approaches that minimize environmental impact and enhance process safety provide significant advantages in regulatory approval [20].
The development of robust analytical methods supports both process development and commercial manufacturing [40]. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provide essential tools for product characterization and impurity profiling [40]. Method validation according to pharmaceutical guidelines ensures reliability across different laboratories and time periods [40].
Economic modeling guides the selection of optimal synthetic routes by evaluating capital and operating costs [41]. Techno-economic analysis considers equipment costs, raw material expenses, utilities consumption, and labor requirements [41]. The minimum selling price analysis for related tetrahydropyran derivatives demonstrates the importance of feedstock costs and process efficiency in determining commercial viability [41].
Continuous improvement programs ensure ongoing optimization of industrial processes [37]. Statistical design of experiments enables systematic evaluation of process variables and their interactions [32]. Knowledge management systems capture process understanding and facilitate technology transfer between facilities [36].
The integration of digital technologies enhances manufacturing capabilities through data analytics and machine learning [42]. Process modeling and simulation enable virtual experimentation and risk assessment before implementing changes [36]. Digital twins of manufacturing processes provide real-time optimization and predictive maintenance capabilities [29].
Environmental sustainability considerations increasingly influence industrial process selection [43]. Life cycle assessment evaluates the environmental impact of different synthetic routes from raw material extraction through product disposal [43]. Carbon footprint reduction and waste minimization goals drive the adoption of green chemistry principles in commercial manufacturing [20].